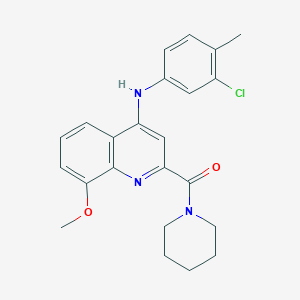

N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

The compound N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative characterized by:

- Quinolin-4-amine core: A bicyclic aromatic system with a primary amine at position 4.

- 8-Methoxy substituent: Enhances electronic effects and solubility.

- 3-Chloro-4-methylphenyl moiety: A halogenated aryl group influencing lipophilicity and steric interactions.

Properties

IUPAC Name |

[4-(3-chloro-4-methylanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2/c1-15-9-10-16(13-18(15)24)25-19-14-20(23(28)27-11-4-3-5-12-27)26-22-17(19)7-6-8-21(22)29-2/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMBFUUWCMMDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of UT-A1 inhibitor A7, also known as “N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine”, is the urea transporter (UT) proteins. These proteins, including UT-A in kidney tubule epithelia and UT-B in vasa recta micro-vessels, facilitate urinary concentrating function.

Mode of Action

UT-A1 inhibitor A7 interacts with its targets by inhibiting urea transport through a noncompetitive mechanism. This inhibition disrupts the normal function of the urea transporters, leading to changes in the urinary concentrating function.

Biochemical Pathways

The affected pathway is the urinary concentrating function, which involves a countercurrent multiplication mechanism facilitated by aquaporins, a Na+/K+/2Cl-cotransporter (NKCC2) in the thick ascending limb of Henle, and urea transporters (UTs) in tubule epithelial cells and in microvascular (vasa recta) endothelia. The inhibition of UTs disrupts this pathway, affecting the body’s ability to concentrate urine.

Biological Activity

N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₈ClN₃O

- Molecular Weight : 335.81 g/mol

- CAS Number : 901267-21-8

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- Kinase Inhibition : Many quinoline derivatives exhibit inhibitory activity against protein kinases, which play crucial roles in cell signaling and regulation.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential use as antibacterial agents.

- Anticancer Properties : The structural features suggest possible interactions with cancer cell pathways, promoting apoptosis or inhibiting proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of quinoline derivatives revealed that compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

Recent investigations into quinoline derivatives have highlighted their potential as anticancer agents. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A series of experiments tested the compound against multiple bacterial strains.

- Results showed a strong correlation between structural modifications and antimicrobial potency, emphasizing the role of the chloro and methoxy groups in enhancing activity.

-

Case Study on Anticancer Potential :

- In vitro studies on human cancer cell lines revealed that the compound induced apoptosis via caspase activation.

- Further research indicated that it inhibited key signaling pathways involved in tumor growth.

Data Tables

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.